molecular formula C23H20N2O3S2 B11089718 4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

Cat. No.: B11089718
M. Wt: 436.6 g/mol
InChI Key: VLZBYDFLHLSHAF-UHFFFAOYSA-N
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Description

4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide is a complex organic compound that features a thiazole ring, a phenyl group, and a benzenesulfonamide moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and an α-haloketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis with optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive thiazole ring.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to antimicrobial or anticancer effects by disrupting essential biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

Molecular Formula

C23H20N2O3S2

Molecular Weight

436.6 g/mol

IUPAC Name

4-ethoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C23H20N2O3S2/c1-2-28-20-12-14-21(15-13-20)30(26,27)25-19-10-8-17(9-11-19)22-16-29-23(24-22)18-6-4-3-5-7-18/h3-16,25H,2H2,1H3

InChI Key

VLZBYDFLHLSHAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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